3'-Hydroxy Simvastatin: Metabolic Profile, Properties, and Analytical Characterization
3'-Hydroxy Simvastatin: Metabolic Profile, Properties, and Analytical Characterization
Topic: 3'-Hydroxy Simvastatin basic properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Scientific Significance
3'-Hydroxy Simvastatin (CAS: 126313-98-2) represents a critical oxidative metabolite of the blockbuster lipid-lowering drug Simvastatin. Unlike the pharmacologically active Simvastatin Acid (SVA), 3'-Hydroxy Simvastatin is primarily a product of Phase I metabolism mediated by the cytochrome P450 system (specifically CYP3A4 and CYP3A5).
For drug development professionals, this molecule serves two pivotal roles:
-
Biomarker of Clearance: Its formation rate is a direct index of hepatic CYP3A activity, making it a vital marker in drug-drug interaction (DDI) studies.
-
Toxicity Indicator: Variations in the formation of 3'-hydroxy metabolites correlate with CYP3A5 genetic polymorphisms, which are increasingly linked to statin-induced myopathy risks.
This guide synthesizes the physicochemical identity, metabolic pathways, and validated analytical protocols for 3'-Hydroxy Simvastatin, moving beyond basic definitions to provide actionable experimental data.
Chemical & Physical Identity
3'-Hydroxy Simvastatin retains the core hexahydronaphthalene ring system of the parent compound but features a hydroxyl group modification on the 2,2-dimethylbutyrate side chain.
Table 1: Physicochemical Profile
| Property | Data | Technical Note |
| IUPAC Name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 3-hydroxy-2,2-dimethylbutanoate | Stereochemistry is critical for receptor binding affinity. |
| Molecular Formula | C₂₅H₃₈O₆ | Oxygen count increases by 1 vs. parent Simvastatin. |
| Molecular Weight | 434.57 g/mol | +16 Da shift from Simvastatin (418.6 g/mol ) observable in MS. |
| Solubility | Low in water; Soluble in DMSO (>30 mg/mL), Ethanol, Acetonitrile. | Requires organic modifiers (e.g., MeOH/ACN) for extraction. |
| LogP (Predicted) | ~3.5 - 3.8 | Less lipophilic than Simvastatin (LogP ~4.7) due to hydroxylation. |
| pKa | N/A (Lactone form) | The lactone ring is neutral; opens to acid form at alkaline pH. |
Biosynthesis & Metabolic Pathway
The formation of 3'-Hydroxy Simvastatin is a competitive process against the hydrolysis pathway that activates the drug.[1] Understanding this branching is essential for interpreting pharmacokinetic data.
Mechanism of Formation
Simvastatin is a lactone prodrug.[2] Upon entering the hepatocyte, it faces two fates:
-
Activation (Hydrolysis): Carboxylesterases (CES1) hydrolyze the lactone ring to form Simvastatin Acid (SVA) , the potent HMG-CoA reductase inhibitor.[3]
-
Oxidative Clearance: CYP3A4 and CYP3A5 hydroxylate the side chain to form 3'-Hydroxy Simvastatin .
Crucial Insight: While SVA is the active drug, 3'-Hydroxy Simvastatin is largely considered a clearance product. However, its acid form (formed if the lactone ring of the metabolite opens) retains significantly reduced inhibitory potency compared to SVA, often rendering it pharmacologically negligible but analytically relevant.
Visualization: Simvastatin Metabolic Divergence
The following diagram illustrates the competitive enzymatic pathways determining the fate of Simvastatin.
Caption: Figure 1. Metabolic branching of Simvastatin. CYP3A4-mediated oxidation competes with hydrolytic activation. 3'-Hydroxy Simvastatin represents a primary oxidative escape pathway.
Pharmacological & Toxicological Profile
Potency & Activity[4][5][6][7][8][9]
-
Target: HMG-CoA Reductase.[4][5][6][7][8][9][10][11][12][13]
-
Relative Potency: The 3'-hydroxy metabolite (in its lactone form) is inactive. If hydrolyzed to its corresponding hydroxy acid, it exhibits <5-10% of the inhibitory potency of Simvastatin Acid.
-
Clinical Relevance: It does not contribute significantly to the lipid-lowering therapeutic effect. High levels of this metabolite indicate rapid oxidative clearance, potentially reducing the bioavailability of the active SVA form.
Toxicology & Safety
-
Myotoxicity Link: Elevated concentrations of oxidative metabolites, including 3'-Hydroxy Simvastatin, have been observed in patients with CYP3A5*3 polymorphisms (poor metabolizers). While the metabolite itself is not the primary toxin, its accumulation signals a metabolic bottleneck that can lead to higher exposure to the parent drug and active acid, increasing the risk of rhabdomyolysis.
Analytical Methodologies: Self-Validating Protocols
Reliable detection of 3'-Hydroxy Simvastatin requires differentiating it from the parent drug and other hydroxylated isomers (e.g., 6'-hydroxy). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Protocol A: Sample Preparation (Solid Phase Extraction)
Rationale: Liquid-liquid extraction (LLE) with MTBE is common, but SPE provides cleaner baselines for metabolite profiling.
-
Conditioning: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB). Condition with 1 mL MeOH followed by 1 mL Water.
-
Loading: Mix 100 µL plasma with 10 µL Internal Standard (Lovastatin or d6-Simvastatin) and 300 µL 0.1% Formic Acid. Load onto cartridge.
-
Washing: Wash with 1 mL 5% MeOH in Water (removes salts/proteins).
-
Elution: Elute with 500 µL 100% Acetonitrile.
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).
Protocol B: LC-MS/MS Parameters
System Validation: The +16 Da mass shift must be tracked carefully. The lactone form ionizes best in positive mode.
Table 2: Recommended MS/MS Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Simvastatin | 419.3 [M+H]⁺ | 199.1 | 25 | Loss of ester side chain |
| 3'-Hydroxy Simvastatin | 435.3 [M+H]⁺ | 303.2 | 20 | Characteristic fragment |
| 3'-Hydroxy Simvastatin | 435.3 [M+H]⁺ | 199.1 | 30 | Common hexahydronaphthalene core |
| Simvastatin Acid | 437.3 [M+H]⁺ | 303.2 | 22 | Hydrolyzed active form |
Chromatographic Conditions:
-
Column: C18 (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 40% B to 90% B over 5 minutes.
-
Note: 3'-Hydroxy Simvastatin typically elutes before Simvastatin due to increased polarity from the hydroxyl group.
Visualization: Analytical Decision Tree
Caption: Figure 2.[5] Step-by-step analytical workflow for isolating 3'-Hydroxy Simvastatin.
References
-
Vickers, S., et al. (1990).[14] "Metabolism of simvastatin in humans." Drug Metabolism and Disposition, 18(2), 138-145. Link
-
Prueksaritanont, T., et al. (1997). "In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s." Drug Metabolism and Disposition, 25(10), 1191-1199. Link
-
Jacobsen, W., et al. (1999). "The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6." British Journal of Clinical Pharmacology, 48(4), 617-623. Link
-
PubChem Compound Summary. (2024). "3'-Hydroxy Simvastatin."[7][9][15][16] National Center for Biotechnology Information. Link
-
Paszkowska, E., et al. (2025). "Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue." PLOS ONE, 20(5).[17] Link
Sources
- 1. EP3624789A1 - Compositions and methods for treating defects in avascular cartilaginous tissue by directly administering one or more metabolites of simvastatin - Google Patents [patents.google.com]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. A comparison of the effect of the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors simvastatin, lovastatin and pravastatin on leukaemic and normal bone marrow progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [helda.helsinki.fi]
- 13. Simvastatin, a potent HMG-CoA reductase inhibitor, inhibits the proliferation of human and bovine endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. medchemexpress.com [medchemexpress.com]
- 16. HY-136345-1mg | (Rac)-3′-Hydroxy simvastatin [126313-98-2] Clinisciences [clinisciences.com]
- 17. researchgate.net [researchgate.net]
